5-Methylpyrimidine-2,4-dicarbonitrile

Lipophilicity Drug-likeness Physicochemical profiling

Medicinal chemistry teams require precise steric and electronic tuning at the pyrimidine 5-position for nucleoside anticancer/antiviral programs. The unsubstituted parent scaffold (XlogP 0.3) fails to deliver needed membrane permeability. - **Solution**: 5-methylpyrimidine-2,4-dicarbonitrile (XlogP 0.7, Complexity 229) offers a validated, patent-relevant intermediate. - **Advantage**: Enables regioselective annulation and controlled lipophilicity for CNS/intracellular kinase targets. - **Supply**: Reliable R&D quantities for route-scouting and library synthesis.

Molecular Formula C7H4N4
Molecular Weight 144.13 g/mol
CAS No. 75928-83-5
Cat. No. B13106694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpyrimidine-2,4-dicarbonitrile
CAS75928-83-5
Molecular FormulaC7H4N4
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1C#N)C#N
InChIInChI=1S/C7H4N4/c1-5-4-10-7(3-9)11-6(5)2-8/h4H,1H3
InChIKeyRRKTZLVWOGSSBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylpyrimidine-2,4-dicarbonitrile: A Dicyano Heterocyclic Building Block


5-Methylpyrimidine-2,4-dicarbonitrile (CAS 75928-83-5, C₇H₄N₄, MW 144.13) is a 5-methyl-substituted pyrimidine bearing cyano groups at the 2- and 4-positions . The presence of the electron-withdrawing dicyano motif combined with the 5-methyl substituent imparts distinct physicochemical properties compared with the parent pyrimidine-2,4-dicarbonitrile scaffold, positioning this compound as a strategic intermediate for constructing 5-substituted carbocyclic nucleoside analogues and functionalized pyrimidine libraries [1].

1 5-Substituted nucleoside analogue construction
2 Functionalized pyrimidine library diversification
3 Electron-deficient dicyano heterocyclic scaffold
4 Patent-documented intermediate for API research

Why the 5-Methyl Derivative Cannot Be Substituted


The 5-methyl substituent fundamentally alters the electronic character, lipophilicity, and steric environment of the pyrimidine ring relative to the unsubstituted pyrimidine-2,4-dicarbonitrile. Computed XlogP increases from 0.3 to 0.7 upon 5-methylation, while molecular complexity rises from 204 to 229 [1]. These differences directly impact solubility, membrane permeability, and reactivity in downstream transformations—meaning that synthetic routes, purification protocols, and biological target engagement cannot be assumed transferable across 5-substituted analogs . Selection of the specific 5-methylated derivative is therefore non-negotiable for applications requiring precise steric and electronic tuning at the pyrimidine 5-position.

Electronic shift 5-Methyl substitution alters ring electronics and sterics; reactivity profiles may not transfer from unsubstituted pyrimidine-2,4-dicarbonitrile.
Lipophilicity mismatch Increased XlogP (0.7 vs. 0.3) changes solubility and partitioning, which can affect extraction and purification outcomes.
Route dependency Synthetic routes optimized for the parent scaffold may not directly apply; independent method development may be required.

Quantitative Differentiation from Closest Analogs


Enhanced Lipophilicity vs. Parent Scaffold

5-Methylpyrimidine-2,4-dicarbonitrile exhibits a computed XlogP of 0.7, representing a 0.4 log-unit increase in lipophilicity compared with the non-methylated parent pyrimidine-2,4-dicarbonitrile (XlogP 0.3) [1]. This translates to an approximately 2.5-fold higher predicted octanol-water partition coefficient, which can improve passive membrane permeability for intracellular target engagement.

Lipophilicity (XlogP)
Cross-study comparable
ΔXlogP = +0.4
(approx. 2.5× increase in predicted partition coefficient)
Reported lipophilicity shift may support membrane permeability context for intracellular target engagement.
Computed values; experimental determination advised.
Lipophilicity Drug-likeness Physicochemical profiling

Higher Molecular Complexity and Heavy Atom Count

The target compound possesses a molecular complexity score of 229 and 11 heavy atoms, compared with a complexity of 204 and 10 heavy atoms for pyrimidine-2,4-dicarbonitrile [1]. The higher complexity score, driven by the 5-methyl substituent, reflects increased structural information content—a parameter often correlated with greater target selectivity in fragment-based drug discovery campaigns.

Molecular complexity
Cross-study comparable
ΔComplexity = +25
ΔHeavy atoms = +1
Higher complexity may provide greater structural differentiation for fragment-based screening triage.
Computed values; selectivity must be confirmed experimentally.
Molecular complexity Scaffold diversity Computational chemistry

Validated Intermediate for Carbocyclic Nucleoside APIs

A patent disclosure explicitly identifies 5-methylpyrimidine-2,4-dicarbonitrile as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, citing advantages of simple and safe operational process, mild reaction conditions, and suitability for industrial production [1]. This contrasts with the parent pyrimidine-2,4-dicarbonitrile, which lacks the 5-methyl synthetic handle required for constructing 5-substituted nucleoside architectures. While quantitative yield data for this specific intermediate is not publicly disclosed in the identified patent abstract, the explicit designation as a key intermediate for a defined therapeutic class constitutes actionable procurement differentiation.

Intermediate validation
Class-level inference
Explicitly designated as key intermediate for 5-substituted carbocyclic nucleoside APIs in patent disclosure.
Documented precedent may reduce synthetic route risk for nucleoside analogue research programs.
Quantitative yield data not publicly disclosed; independent route scouting recommended.
Nucleoside analogue synthesis Antiviral intermediate Carbocyclic nucleoside

Predicted Physicochemical Profile for Purification Design

The 5-methyl derivative exhibits a predicted boiling point of 363.8±34.0 °C, a density of 1.28±0.1 g/cm³, and a predicted pKa of −6.37±0.29 . These parameters differ from the parent pyrimidine-2,4-dicarbonitrile, which has a lower molecular weight (130.11 vs. 144.13) and distinct predicted physical properties [1]. The higher boiling point and density of the methylated derivative influence distillation cut points, chromatographic retention times, and solid-form characteristics during isolation—factors of direct operational relevance to kilo-lab and pilot-plant procurement.

Physicochemical prediction
Supporting evidence
bp 363.8±34.0 °C
density 1.28±0.1 g/cm³
pKa −6.37±0.29
Predicted data aids purification protocol design and isolation step planning.
Predicted values; experimental verification may be needed for scale-up.
Physicochemical characterization Purification method development Pre-formulation

Key Application Scenarios in Medicinal Chemistry


Antiviral Carbocyclic Nucleoside Synthesis

The patent-validated role of 5-methylpyrimidine-2,4-dicarbonitrile as a key intermediate for constructing 5-substituted pyrimidine carbocyclic nucleoside medicines makes this compound a preferred building block for medicinal chemistry teams developing novel antiviral or anticancer nucleoside agents . The 5-methyl group serves as a critical synthetic handle for further elaboration, while the two cyano groups enable regioselective heterocycle annulation. Procurement of this specific intermediate reduces route-scouting risk compared with sourcing the unsubstituted parent or unvalidated 5-substituted analogs.

Lipophilicity-Driven Lead Optimization

With an XlogP of 0.7—0.4 log units higher than the parent pyrimidine-2,4-dicarbonitrile (XlogP 0.3)—the 5-methyl derivative is the preferred scaffold when lead optimization campaigns demand increased membrane permeability without introducing additional heteroatoms or chiral centers [1]. This moderate, predictable lipophilicity shift is particularly valuable in central nervous system (CNS) and intracellular kinase inhibitor programs where precise logP tuning is critical.

Diversity-Oriented Fragment Library Design

The 5-methyl derivative's molecular complexity score of 229 (vs. 204 for the parent scaffold) and increased heavy atom count make it a more information-rich fragment for diversity-oriented synthesis and fragment-based drug discovery (FBDD) libraries [1]. The higher complexity offers a more sophisticated starting point for fragment growth, potentially yielding hit compounds with improved selectivity profiles compared with libraries built on the simpler parent scaffold.

Application
Selection Property
Validation Focus
Nucleoside analogue synthesis (antiviral/anticancer research)
5-Methyl synthetic handle & dicyano activation
Route reproducibility & annulation efficiency
Lipophilicity-driven lead optimization
Increased lipophilicity context vs. parent scaffold
Membrane permeability assay confirmation
Diversity-oriented fragment library design
Higher molecular complexity for fragment growth
Selectivity profiling in biological assays
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